(5E)-5-[(1-methyl-1H-pyrazol-3-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one
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Overview
Description
5-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of significant interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 5-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step reactions. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate . The reaction conditions often require room temperature and can yield high to excellent results. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The pyrazole ring allows for nucleophilic substitution reactions, which can introduce various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its cytotoxic effects in cancer cells are mediated through the activation of autophagy proteins and the induction of p53-mediated apoptosis . The pyrazole ring plays a crucial role in these interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as 3-methyl-1-phenyl-5-pyrazolone and its various substituted forms . What sets 5-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE apart is its unique combination of a pyrazole ring with a thioxotetrahydroimidazol-4-one moiety, which enhances its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C14H12N4OS |
---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
(5E)-5-[(1-methylpyrazol-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H12N4OS/c1-17-8-7-10(16-17)9-12-13(19)18(14(20)15-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,20)/b12-9+ |
InChI Key |
LLBYQSKSHJAZKL-FMIVXFBMSA-N |
Isomeric SMILES |
CN1C=CC(=N1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Canonical SMILES |
CN1C=CC(=N1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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